molecular formula C14H15FN2OS B2691203 cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-65-0

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2691203
M. Wt: 278.35
InChI Key: KQVWIRVGRWFDGM-UHFFFAOYSA-N
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Description

Cyclopropyl 2-Fluorobenzyl Ketone is a compound that belongs to the Prasugrel API family . It’s used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular formula for Cyclopropyl 2-Fluorobenzyl Ketone is C11H11FO . The average mass is 178.203 Da .


Physical And Chemical Properties Analysis

The density of Cyclopropyl 2-Fluorobenzyl Ketone is approximately 1.2±0.1 g/cm3 . Its boiling point is around 253.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 47.5±0.3 cm3 .

Scientific Research Applications

General Information

“Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a chemical compound with the molecular formula C11H11FO . It is a colorless to light orange to yellow clear liquid . This compound is also known as “1-cyclopropanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole”.

Pharmaceutical Research

Imidazole derivatives, like the one in this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthetic Chemistry

This compound could be used as a building block in synthetic chemistry . It could be used in the synthesis of more complex molecules, potentially leading to the development of new materials or drugs .

Safety And Hazards

Phenylboronic acid, a related compound, is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification . It’s harmful if swallowed .

properties

IUPAC Name

cyclopropyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWIRVGRWFDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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